![molecular formula C17H14N4 B14344373 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline CAS No. 105689-07-4](/img/structure/B14344373.png)
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyridazinoquinoxalines This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinoxaline ring The presence of a methyl group at the 10th position and a phenyl group at the 3rd position further defines its chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-phenylquinoxaline-2-carboxaldehyde with hydrazine hydrate, followed by cyclization with methyl iodide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Functionalized pyridazinoquinoxalines with diverse substituents.
科学的研究の応用
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industrial Applications: Employed as a precursor in the synthesis of complex organic compounds and polymers.
作用機序
The mechanism of action of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Intercalating with DNA: Inserting between DNA base pairs, disrupting replication and transcription processes.
Modulating Receptors: Interacting with cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- 3-Phenyl-5,10-dihydropyridazino[4,3-b]quinoxaline
- 2-Phenyl-10-methyl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazin-1,4-dione
- 3-Aryl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazine
Uniqueness
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is unique due to its specific substitution pattern and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties and electronic characteristics, making it a valuable compound for further research and development.
特性
CAS番号 |
105689-07-4 |
|---|---|
分子式 |
C17H14N4 |
分子量 |
274.32 g/mol |
IUPAC名 |
10-methyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C17H14N4/c1-21-16-10-6-5-9-13(16)18-15-11-14(19-20-17(15)21)12-7-3-2-4-8-12/h2-11,18H,1H3 |
InChIキー |
ZYOSZVDHMIGFTG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2NC3=CC(=NN=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


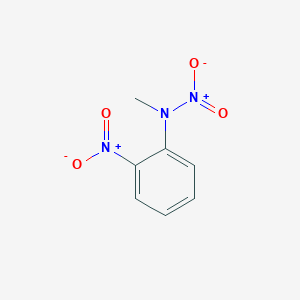
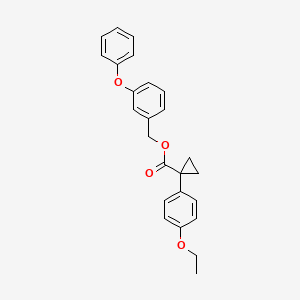
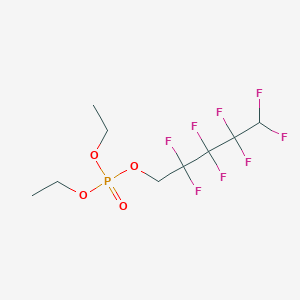
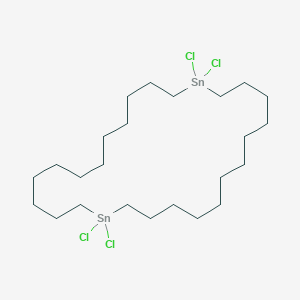
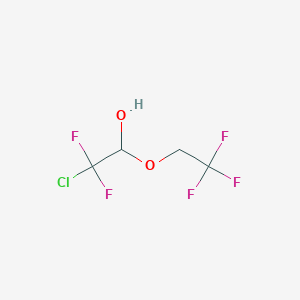
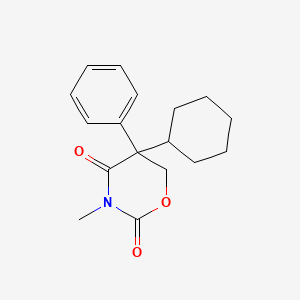
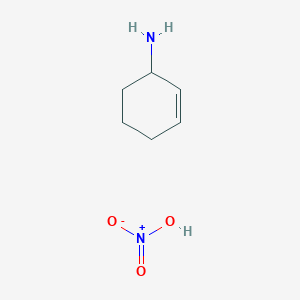
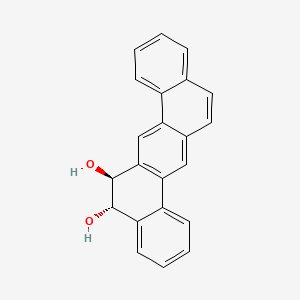
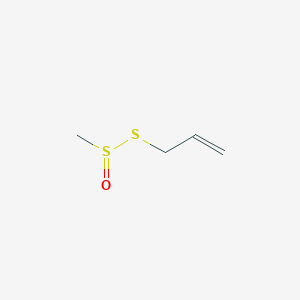
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)

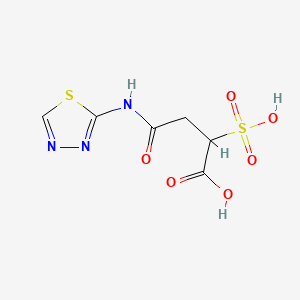
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
